

Application Notes and Protocols for Detecting Diversin Protein in Western Blot

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Compound of Interest

Compound Name: *Diversin*

Cat. No.: *B1253780*

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Introduction

Diversin (also known as ANKRD6) is a key scaffolding protein that plays a pivotal role as a molecular switch in the Wnt signaling pathway. It is implicated in both the canonical Wnt/ β -catenin pathway and the non-canonical Wnt/Planar Cell Polarity (PCP) pathway[1]. By recruiting Casein Kinase I ϵ (CKI ϵ) to the β -catenin destruction complex, which includes Axin and GSK3 β , **Diversin** facilitates the phosphorylation and subsequent degradation of β -catenin, thereby inhibiting the canonical Wnt pathway[1]. Concurrently, **Diversin** is involved in activating the JNK branch of the Wnt pathway, which is crucial for processes such as gastrulation movements[1]. Given its integral role in these fundamental cellular processes, the accurate detection and quantification of **Diversin** are critical for research in developmental biology, oncology, and neurobiology[2][3][4].

This document provides detailed application notes and a comprehensive protocol for the detection of **Diversin** protein in Western Blotting applications, with a focus on the use of the commercially available monoclonal antibody, **Diversin** (G-9): sc-365390.

Recommended Antibody

A well-characterized monoclonal antibody is recommended for the specific and reproducible detection of **Diversin** in Western Blot analysis.

Product Name	Catalog Number	Clonality	Host Species	Reactivity	Applications
Diversin Antibody (G-9)	sc-365390	Monoclonal	Mouse	Human, Mouse, Rat	WB, IP, IF, IHC(P), ELISA[5]

Note: While this antibody is recommended for Western Blotting by the manufacturer, the optimal dilution and conditions should be determined experimentally for each specific assay.

Experimental Protocols

A. Sample Preparation (Cell Lysates)

This protocol is a general guideline for the preparation of whole-cell lysates. Optimization may be required based on cell type and experimental conditions.

Reagents:

- Phosphate-Buffered Saline (PBS), ice-cold
- RIPA Lysis Buffer (e.g., Santa Cruz Biotechnology, sc-24948) supplemented with protease and phosphatase inhibitors just before use.
- BCA Protein Assay Kit

Procedure:

- Culture cells to 70-90% confluency.
- Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- For adherent cells, add 1 mL of ice-cold RIPA buffer per 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in an appropriate volume of ice-cold RIPA buffer.

- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- To ensure complete lysis and to shear DNA, sonicate the lysate on ice.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant (whole-cell lysate) to a fresh, pre-chilled tube.
- Determine the protein concentration of the lysate using a BCA protein assay.
- Aliquot the lysate and store at -80°C for long-term use.

B. SDS-PAGE and Western Blotting

Reagents:

- Laemmli Sample Buffer (2X)
- Precast polyacrylamide gels (e.g., 4-15% gradient gels)
- SDS-PAGE Running Buffer
- Transfer Buffer
- PVDF or Nitrocellulose membrane
- Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
- Tris-Buffered Saline with 0.1% Tween-20 (TBST)
- Primary Antibody: **Diversin** (G-9) mouse monoclonal antibody (sc-365390)
- Secondary Antibody: HRP-conjugated anti-mouse IgG
- Chemiluminescent Substrate (ECL)

Procedure:

- **Sample Preparation for Gel Electrophoresis:** Thaw the cell lysate on ice. Mix an appropriate amount of protein (typically 20-40 µg) with an equal volume of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
- **Gel Electrophoresis:** Load the boiled samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. The predicted molecular weight of **Diversin** is approximately 77-80 kDa[6][7].
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol for the transfer apparatus.
- **Blocking:** After transfer, wash the membrane briefly with TBST. Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Dilute the **Diversin** (G-9) primary antibody in Blocking Buffer. Note: A starting dilution of 1:1000 is recommended, but the optimal dilution should be determined empirically. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
- **Secondary Antibody Incubation:** Dilute the HRP-conjugated anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Detection:** Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system.

Data Presentation

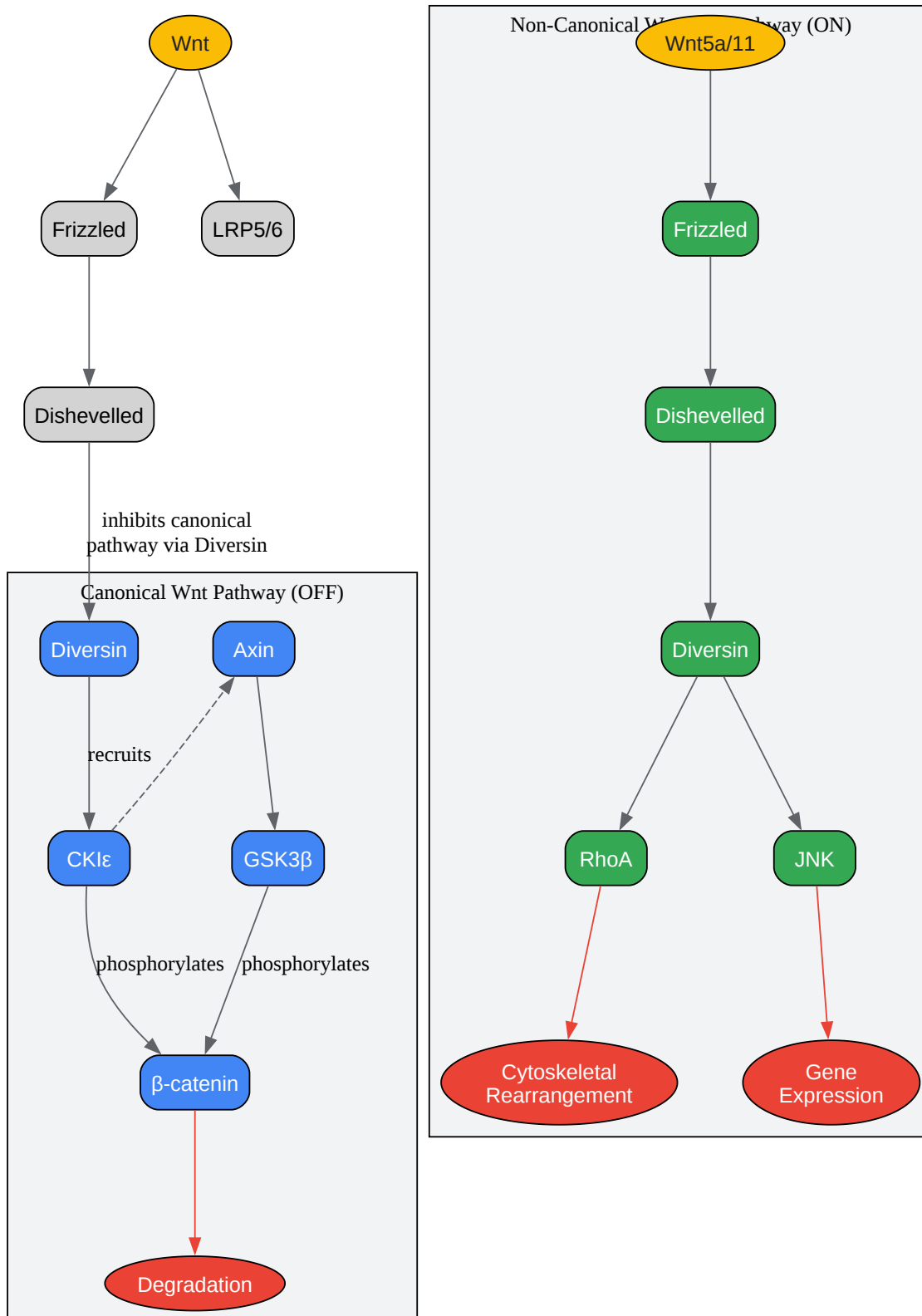
Table 1: Summary of Quantitative Data for **Diversin** (G-9) Antibody (sc-365390)

Parameter	Value	Source
Catalog Number	sc-365390	Santa Cruz Biotechnology[5]
Clonality	Monoclonal	Santa Cruz Biotechnology[5]
Host Species	Mouse	Santa Cruz Biotechnology[5]
Recommended Applications	WB, IP, IF, IHC(P), ELISA	Santa Cruz Biotechnology[5]
Reactivity	Human, Mouse, Rat	Santa Cruz Biotechnology[5]
Predicted Molecular Weight	~77-80 kDa	GeneCards[6], Boster Bio[7]
Observed Molecular Weight	To be determined experimentally	-
Recommended Starting Dilution for WB	1:1000 (To be optimized)	General Recommendation
Positive Control Lysates	To be determined experimentally (e.g., cell lines with known high expression of ANKRD6)	-
Negative Control Lysates	To be determined experimentally (e.g., ANKRD6 knockout/knockdown cell lines)	-

Mandatory Visualizations

Western Blot Workflow for **Diversin** Detection





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